Cimicifugic Acid D

Description

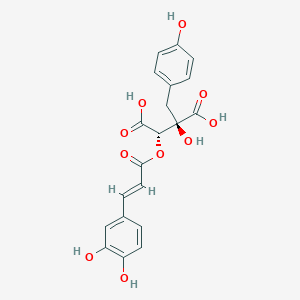

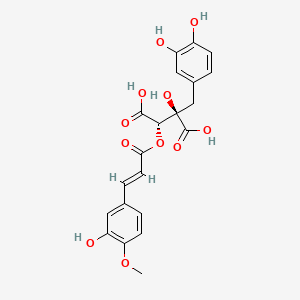

Structure

3D Structure

Properties

CAS No. |

219986-51-3 |

|---|---|

Molecular Formula |

C20H18O10 |

Molecular Weight |

418.3 g/mol |

IUPAC Name |

(2R,3S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |

InChI |

InChI=1S/C20H18O10/c21-13-5-1-12(2-6-13)10-20(29,19(27)28)17(18(25)26)30-16(24)8-4-11-3-7-14(22)15(23)9-11/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1 |

InChI Key |

MTGTYFYLZVUKQG-ZUVWSUMTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Synonyms |

cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Cimicifugic Acid D: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic Acid D is a phenylpropanoid ester that has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and known biological activities. Detailed methodologies for its isolation and characterization are presented, alongside a summary of its vasoactive effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a naturally occurring phenolic compound belonging to the class of caffeic acid derivatives. It has been identified and isolated from several plant species of the genus Actaea, formerly known as Cimicifuga. These plants have a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents.

The primary documented natural sources of this compound include:

-

Actaea racemosa (Black Cohosh): The rhizomes of Actaea racemosa are a well-established source of this compound and other related cimicifugic acids.[1] This plant is native to North America and is widely used in herbal supplements.

-

Actaea dahurica

-

Actaea simplex

The concentration of this compound and other polyphenols can vary between different Actaea species.

Chemical Structure

This compound is characterized by its ester linkage between a caffeic acid moiety and a substituted benzyltartaric acid derivative. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₁₀ | PubChem |

| Molecular Weight | 418.35 g/mol | PubChem |

| IUPAC Name | (2R,3S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | PubChem |

Quantitative Data

The following table summarizes the available quantitative data regarding the concentration and biological activity of this compound and related compounds.

| Plant Source | Compound | Concentration (% of dry weight) | Biological Activity | Effective Concentration | IC₅₀ Value |

| Actaea racemosa | Total Major Polyphenols | 0.62% | Vaso-relaxation | 3 x 10⁻⁴ M | Not Reported |

| Actaea rubra | Total Major Polyphenols | 2.92% | Not Reported | Not Reported | Not Reported |

| Actaea pachypoda | Total Major Polyphenols | 0.36% | Not Reported | Not Reported | Not Reported |

| Actaea podocarpa | Total Major Polyphenols | 1.71% | Not Reported | Not Reported | Not Reported |

Experimental Protocols

General Protocol for Isolation of this compound

The following is a representative protocol for the isolation of this compound from the rhizomes of Actaea racemosa, based on established methods for the separation of phenylpropanoid esters.[2][3]

Workflow for Isolation and Characterization

Caption: Generalized workflow for the isolation and characterization of this compound.

1. Extraction:

- Mill dried rhizomes of Actaea racemosa to a fine powder.

- Extract the powdered material exhaustively with methanol at room temperature.

- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- The fraction containing this compound is typically enriched in the more polar fractions (e.g., ethyl acetate and water).

3. Column Chromatography:

- Subject the enriched fraction to column chromatography on a suitable stationary phase, such as Sephadex LH-20 or silica gel.

- Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on their polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

4. Preparative High-Performance Liquid Chromatography (HPLC):

- Pool the fractions containing this compound and further purify using preparative reversed-phase HPLC (RP-HPLC).

- A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape.

- Monitor the elution profile with a UV detector at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm).

- Collect the peak corresponding to this compound.

Characterization

The isolated compound is characterized using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit vasoactive effects. Specifically, it induces relaxation of rat aortic strips that have been pre-contracted with norepinephrine.[4] This vasorelaxant effect is attributed to the suppression of Ca²⁺ influx from the extracellular space that is enhanced by norepinephrine.[4]

Proposed Signaling Pathway for Vasoconstriction and Inhibition by this compound

The following diagram illustrates the proposed signaling pathway of norepinephrine-induced vasoconstriction in vascular smooth muscle cells and the inhibitory action of this compound.

Caption: Proposed mechanism of this compound's inhibitory effect on vasoconstriction.

Norepinephrine binds to α1-adrenergic receptors on the surface of vascular smooth muscle cells, activating Phospholipase C (PLC). PLC then produces inositol trisphosphate (IP₃), which triggers the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. This, along with the influx of extracellular Ca²⁺ through voltage-gated calcium channels (VGCCs), increases the intracellular calcium concentration, leading to vasoconstriction. This compound is proposed to inhibit this process by blocking the influx of extracellular Ca²⁺ through voltage-gated calcium channels.

Conclusion

This compound is a noteworthy natural product with defined vasoactive properties. This guide has provided a detailed overview of its discovery, natural distribution, and a framework for its isolation and characterization. The elucidation of its mechanism of action on vascular smooth muscle cells opens avenues for further research into its therapeutic potential. The provided protocols and diagrams are intended to facilitate future investigations into this and other related natural compounds.

References

- 1. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cimicifugic Acid D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifugic Acid D, a prominent phenylpropanoid ester found in plants of the Cimicifuga genus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the known biosynthetic route to this compound, detailing the precursor pathways, key enzymatic steps, and relevant quantitative data. Furthermore, it outlines established experimental protocols for the analysis and characterization of the enzymes and metabolites involved in this pathway.

Introduction

Cimicifugic acids are a class of natural products characterized by an ester linkage between a hydroxycinnamic acid derivative and a substituted benzyltartaric acid moiety. This compound is specifically composed of a caffeoyl group esterified to piscidic acid. The biosynthesis of this molecule is a convergence of two distinct metabolic pathways: the general phenylpropanoid pathway supplying the caffeoyl moiety, and a specialized pathway leading to the formation of piscidic acid. This guide will dissect each of these pathways and the final condensation step.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with primary metabolites. The overall pathway can be visualized as the convergence of two precursor pathways to a final enzymatic condensation.

Biosynthesis of the Caffeoyl Moiety via the Phenylpropanoid Pathway

The caffeoyl moiety of this compound is supplied as caffeoyl-CoA from the well-established phenylpropanoid pathway.

-

Deamination of Tyrosine: The pathway is initiated by the deamination of L-tyrosine to p-coumaric acid, a reaction catalyzed by Tyrosine Ammonia Lyase (TAL) .

-

Activation of p-Coumaric Acid: p-Coumaric acid is then activated to its corresponding thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate-CoA Ligase (4CL) .

-

Hydroxylation to Caffeoyl-CoA: The final step in the formation of the caffeoyl precursor is the hydroxylation of p-coumaroyl-CoA at the 3' position to yield caffeoyl-CoA. This reaction is catalyzed by p-Coumaroyl-CoA 3'-Hydroxylase (C3'H) , a cytochrome P450-dependent monooxygenase.[1][2]

Biosynthesis of Piscidic Acid

The biosynthesis of the benzyltartaric acid moiety, piscidic acid, is less well understood.[1]

-

Transamination of Tyrosine: The pathway is believed to start with the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, catalyzed by a Tyrosine Aminotransferase (TAT) .

-

Reduction to 4-Hydroxyphenyllactic Acid: 4-Hydroxyphenylpyruvic acid is then reduced to 4-hydroxyphenyllactic acid by Hydroxy(phenyl)pyruvic Acid Reductase (HPPR) .[3]

-

Subsequent Steps: The enzymatic steps converting 4-hydroxyphenyllactic acid to piscidic acid have not yet been fully elucidated and are represented as a series of unknown intermediates.

Final Condensation to this compound

The final step in the biosynthesis of this compound is the esterification of piscidic acid with caffeoyl-CoA. This reaction is catalyzed by Cimicifugic Acid Synthase (CAS) , a member of the BAHD acyltransferase family.[3][4]

Quantitative Data

The primary quantitative data available for the biosynthesis of cimicifugic acids pertains to the kinetics of Cimicifugic Acid Synthase (CAS) from Actaea racemosa.

| Substrate (Hydroxycinnamoyl-CoA) | Km (µM) | Reference |

| Caffeoyl-CoA | 16.3 ± 4.6 | [4] |

| p-Coumaroyl-CoA | 6.8 ± 2.3 | [4] |

| Feruloyl-CoA | 51.4 ± 11.8 | [4] |

| Sinapoyl-CoA | 10.5 ± 2.7 | [4] |

Table 1: Michaelis-Menten constants (K_m) of Actaea racemosa Cimicifugic Acid Synthase for various hydroxycinnamoyl-CoA substrates.

Experimental Protocols

Cloning and Heterologous Expression of Cimicifugic Acid Synthase (CAS)

A detailed protocol for the cloning and expression of CAS would be based on the work by Werner and Petersen (2019).[3]

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaves or rhizomes of Actaea racemosa using a standard plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification: The full-length coding sequence of CAS is amplified from the cDNA using gene-specific primers designed based on the published sequence.

-

Vector Construction: The amplified PCR product is cloned into a suitable E. coli expression vector, such as pET, containing an N- or C-terminal tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose if His-tagged).

Cimicifugic Acid Synthase (CAS) Enzyme Assay

This protocol is a generalized procedure based on the known substrates and enzyme class.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM DTT

-

500 µM Piscidic acid

-

50 µM Caffeoyl-CoA

-

Purified recombinant CAS

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of methanol or an acidic solution (e.g., 10% formic acid).

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to quantify the formation of this compound.

Purification of Hydroxy(phenyl)pyruvic Acid Reductase (HPPR)

A general protocol for the purification of HPPR from plant material can be adapted from methods used for similar enzymes.[5]

-

Crude Extract Preparation: Homogenize plant tissue (e.g., Actaea racemosa cell culture) in an extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to obtain a crude protein extract.

-

Ammonium Sulfate Precipitation: Perform a fractional precipitation of the crude extract with ammonium sulfate.

-

Chromatography:

-

Anion Exchange Chromatography: Apply the resuspended ammonium sulfate fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

-

Affinity Chromatography: Use a column with an affinity ligand such as Cibacron Blue or 2',5'-ADP-Sepharose.

-

Size Exclusion Chromatography: As a final polishing step, use a size-exclusion column to separate proteins by size.

-

-

Purity Assessment: Analyze the purity of the final fraction by SDS-PAGE.

LC-MS Analysis of Cimicifugic Acids

The following is a representative LC-MS method for the analysis of cimicifugic acids in plant extracts.[6][7]

-

Chromatographic System: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

MS Detection: Operate in negative ion mode, scanning a mass range of m/z 100-1000. For targeted analysis, use selected ion monitoring (SIM) for the expected m/z of this compound ([M-H]⁻ = 417.08).

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is partially understood, with the final condensation step and the biosynthesis of the caffeoyl precursor being well-characterized. The primary knowledge gap remains in the complete elucidation of the biosynthetic route to piscidic acid. Future research should focus on identifying and characterizing the enzymes responsible for the conversion of 4-hydroxyphenyllactic acid to piscidic acid. A full understanding of this pathway will enable the heterologous production of this compound and its analogs, paving the way for their sustainable production and further pharmacological investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. itqb.unl.pt [itqb.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for (2R,3S)-Piscidic acid (HMDB0030809) [hmdb.ca]

- 7. sciencellonline.com [sciencellonline.com]

Biological Activity Screening of Cimicifugic Acid D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugic Acid D is a phenylpropanoid derivative found in plants of the Cimicifuga genus, which have a history of use in traditional medicine for various ailments. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of this compound, with a focus on its vasoactive, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data found in the scientific literature regarding the biological activity of this compound and related compounds.

| Biological Activity | Test System | Compound | Concentration/IC50 | Reference |

| Vasoactive Effect | Norepinephrine-precontracted rat aortic strips | This compound | 3x10⁻⁴ M (causes relaxation) | [1] |

| Anticancer Activity | MDA-MB-453 human breast cancer cells | Cimicifugic Acids A & B | > 100 µM | Not explicitly available for this compound |

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 murine macrophages | Various cycloartane triterpenoids from Cimicifuga taiwanensis | IC50 values ranging from 6.54 to 24.58 μM for NO production inhibition | [2] |

| Anti-inflammatory Activity | LPS-stimulated human whole blood | Isoferulic Acid (related compound) | Inhibition of IL-6, TNF-α, and IFN-γ | [3] |

Core Biological Activities and Experimental Protocols

Vasoactive Effects

This compound has demonstrated vasorelaxant properties. Studies have shown that it can induce relaxation in pre-contracted arterial smooth muscle, suggesting potential applications in cardiovascular research.

This protocol outlines the methodology used to assess the vasoactive effects of this compound on isolated rat aortic rings.

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of approximately 2-3 mm in width.

-

For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface with a small wire.

-

-

Experimental Setup:

-

Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension of 2g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes.

-

-

Contraction and Relaxation Studies:

-

Aortic rings are pre-contracted with a submaximal concentration of norepinephrine (e.g., 10⁻⁶ M).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

The resulting relaxation is recorded and expressed as a percentage of the norepinephrine-induced contraction.

-

-

Investigation of Mechanism (Calcium Influx Inhibition):

-

To assess the role of extracellular calcium, aortic rings are incubated in a calcium-free Krebs-Henseleit solution containing a calcium chelator (e.g., EGTA) and pre-contracted with norepinephrine.

-

Calcium is then added back to the bath in the presence and absence of this compound to measure the calcium-induced contraction. A reduction in contraction in the presence of this compound suggests inhibition of calcium influx.[1]

-

Anticancer Activity

The anticancer potential of this compound is not as well-defined as its vasoactive effects. Studies on related compounds from Cimicifuga species suggest that this class of molecules may possess weak cytotoxic or antiproliferative activity against certain cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and can be used to screen for the cytotoxic potential of compounds like this compound.

-

Cell Culture:

-

Human cancer cell lines (e.g., MDA-MB-453 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired test concentrations.

-

The culture medium is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle only.

-

-

MTT Incubation and Measurement:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well and incubated for 3-4 hours at 37°C.

-

During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is limited, extracts from Cimicifuga species containing this and related compounds have been shown to inhibit the production of pro-inflammatory mediators.

This protocol describes a method to assess the potential anti-inflammatory effects of this compound by measuring its impact on cytokine production in stimulated immune cells.

-

Cell Culture and Stimulation:

-

A suitable cell line, such as the murine macrophage cell line RAW 264.7 or primary human peripheral blood mononuclear cells (PBMCs), is cultured in appropriate media.

-

Cells are seeded in multi-well plates and allowed to acclimate.

-

To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

-

Compound Treatment:

-

Cells are pre-treated with various concentrations of this compound for a specific period before or concurrently with LPS stimulation.

-

-

Cytokine Measurement:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

-

Data Analysis:

-

The cytokine concentrations in the this compound-treated groups are compared to those in the LPS-stimulated control group (without the compound).

-

A dose-dependent reduction in cytokine levels would indicate an anti-inflammatory effect. The IC50 for the inhibition of each cytokine can be calculated.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the available data, some logical pathways and workflows can be proposed.

The primary mechanism identified for the vasorelaxant effect of this compound is the inhibition of calcium influx into vascular smooth muscle cells.[1]

For the potential anti-inflammatory and anticancer activities, the direct signaling targets of this compound are not yet elucidated. However, related compounds and extracts from Cimicifuga have been shown to modulate key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways. Further research is required to determine if this compound directly interacts with components of these pathways.

Conclusion and Future Directions

This compound exhibits clear vasoactive properties, primarily through the inhibition of extracellular calcium influx in vascular smooth muscle cells. Its potential as an anti-inflammatory or anticancer agent requires further investigation, as current data on the pure compound is limited.

Future research should focus on:

-

Determining the precise IC50 values for the vasorelaxant, anti-inflammatory, and cytotoxic effects of this compound.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

This technical guide serves as a foundational resource for researchers interested in the pharmacological screening and development of this compound and related natural products. The provided protocols and pathway diagrams offer a framework for designing and interpreting future studies in this area.

References

- 1. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Vasoactive Effects of Cimicifugic Acid D on Rat Aorta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasoactive properties of Cimicifugic Acid D, a phenylpropanoid ester isolated from Cimicifuga species. The document details its mechanism of action on rat aortic preparations, summarizes key quantitative data, and outlines the experimental protocols used to determine these effects.

Vasoactive Profile of this compound

This compound exhibits a distinct vasorelaxant effect on isolated rat aortic strips. When applied to aortic rings pre-contracted with norepinephrine (NE), it induces a sustained and slowly developing relaxation.[1][2] This effect was observed at a concentration of 3x10⁻⁴ M.[1][2] A critical characteristic of this vasorelaxation is its independence from the vascular endothelium; the effect persists in aortic preparations both with and without a functional endothelial layer.[1][2] This indicates that the compound acts directly on the vascular smooth muscle cells.

In contrast, other related compounds such as Cimicifugic Acid C cause a weak contraction, while Cimicifugic Acids A, B, and E show no significant vasoactivity at the same concentration.[1][2]

Mechanism of Action

Instead, the mechanism is linked to the suppression of Ca²⁺ influx enhanced by norepinephrine.[1][2] In experiments conducted in a Ca²⁺-free medium containing nicardipine (an L-type calcium channel blocker) and EGTA (a calcium chelator), this compound inhibited the Ca²⁺-induced contractions that were initiated by pre-incubation with norepinephrine.[1][2] This suggests that this compound targets the pathways that allow for extracellular Ca²⁺ entry following α-adrenergic receptor stimulation, such as receptor-operated or store-operated calcium channels.

Below is a diagram illustrating the proposed signaling pathway for the vasorelaxant effect of this compound.

Caption: Proposed mechanism of this compound vasorelaxation.

Data Presentation

The quantitative data available from the primary studies are summarized in the tables below.

Table 1: Concentrations of Compounds Used in Aortic Ring Experiments [1][2]

| Compound | Concentration | Purpose |

| This compound | 3 x 10⁻⁴ M | To test for vasoactivity |

| Norepinephrine (NE) | 10⁻⁶ M | To pre-contract aortic rings |

| Nicardipine | 10⁻⁶ M | To block L-type Ca²⁺ channels |

| EGTA | 0.01 mM | To chelate extracellular Ca²⁺ |

Table 2: Summary of Experimental Outcomes for this compound [1][2]

| Experimental Condition | Observed Effect | Implication |

| NE-precontracted aortic rings (with or without endothelium) | Sustained, slowly developing relaxation | Endothelium-independent vasorelaxant |

| High K⁺ depolarized aortic rings (Ca²⁺-induced contraction) | No effect on contraction | Mechanism does not involve voltage-gated Ca²⁺ channel blockade |

| Ca²⁺-free solution + NE + Nicardipine (Ca²⁺-induced contraction) | Inhibition of contraction | Suppresses NE-enhanced extracellular Ca²⁺ influx |

Experimental Protocols

The investigation of vasoactive compounds like this compound on rat aorta follows a well-established ex vivo methodology.[3] This involves using isolated aortic rings in an organ bath system to measure changes in vascular tone.[3]

Below is a diagram outlining the typical experimental workflow.

Caption: General experimental workflow for rat aortic ring studies.

4.1. Preparation of Rat Aortic Rings

-

Male Wistar rats are euthanized via an approved method, such as CO₂ inhalation followed by decapitation.[4]

-

The chest cavity is opened, and the thoracic aorta is carefully dissected and excised.[5]

-

The aorta is immediately placed in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[5]

-

Under a dissecting microscope, adherent connective and adipose tissues are carefully removed.[4]

-

The cleaned aorta is cut into rings of approximately 3-4 mm in length.[3]

-

For endothelium-denuded experiments, the inner lumen of the ring is gently rubbed with a fine wire or wooden stick.[3]

4.2. Isometric Tension Measurement

-

Aortic rings are suspended between two stainless steel hooks or wires in a temperature-controlled organ bath (37°C) containing PSS.[3]

-

The bath solution is continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.[3]

-

One hook is fixed, while the other is connected to an isometric force transducer, which records changes in vascular tension.[3]

-

The rings are allowed to equilibrate for approximately 60 minutes under a resting tension of 1-1.5 grams, with the PSS being changed every 15-20 minutes.[5]

4.3. Protocol for Assessing Vasoactive Effects

-

After equilibration, the integrity of the endothelium can be tested by contracting the ring with phenylephrine or norepinephrine and then administering acetylcholine. A relaxation of >80% typically indicates intact endothelium.

-

The rings are washed and allowed to return to baseline tension.

-

A stable contraction is induced by adding a vasoconstrictor, such as norepinephrine (e.g., 10⁻⁶ M).[1]

-

Once the contraction reaches a stable plateau, this compound (3x10⁻⁴ M) is added to the bath.[1]

-

Changes in isometric tension are recorded to quantify the relaxation response.

4.4. Protocol for Investigating Ca²⁺ Influx Mechanism

-

Voltage-Gated Ca²⁺ Channel Involvement: Aortic rings are incubated in a depolarizing, high-potassium PSS. Cumulative concentrations of CaCl₂ are added to induce contraction, and this is repeated in the presence and absence of this compound to determine if it affects this pathway.[1]

-

Norepinephrine-Enhanced Ca²⁺ Influx: Aortic rings are incubated in a Ca²⁺-free PSS containing EGTA, nicardipine, and norepinephrine.[1][2] This depletes intracellular stores and blocks L-type channels while priming the α-adrenergic receptors. Extracellular Ca²⁺ is then re-introduced to induce contraction, and the inhibitory effect of this compound on this contraction is measured.[1][2]

References

- 1. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasoactive Effects of Cimicifugic Acids C and D, and Fukinolic Acid in Cimicifuga Rhizome [jstage.jst.go.jp]

- 3. reprocell.com [reprocell.com]

- 4. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Cimicifugic Acid D: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory agents has led to the investigation of natural products, among which compounds from the genus Cimicifuga have shown considerable promise. This technical guide delves into the potential anti-inflammatory properties of Cimicifugic Acid D, a phenylpropanoid ester found in Cimicifuga species. While direct research on this compound is nascent, this document synthesizes the existing evidence for the broader class of cimicifugic acids and related phenolic compounds. The primary mechanism of action for these compounds appears to be the modulation of key inflammatory signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This whitepaper presents available quantitative data, detailed experimental protocols for assessing anti-inflammatory activity, and visual diagrams of the implicated signaling pathways to provide a comprehensive resource for the scientific community.

Introduction to Cimicifugic Acids and Inflammation

The rhizomes of Cimicifuga species (e.g., Cimicifuga racemosa, Black Cohosh) have been used in traditional medicine as anti-inflammatory, analgesic, and antipyretic remedies.[1][2] The therapeutic effects are attributed to a rich profile of secondary metabolites, including triterpene glycosides and phenolic compounds.[3] Among the latter are the cimicifugic acids, a group of hydroxycinnamic acid esters.

Chronic inflammatory processes are largely governed by intracellular signaling pathways that translate external stimuli into a cellular response, culminating in the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Two of the most critical and interconnected pathways in this process are the NF-κB and MAPK signaling cascades.[4][5] Compounds capable of inhibiting these pathways are considered promising candidates for anti-inflammatory drug development. Evidence suggests that constituents of Cimicifuga extracts, including cimicifugic acids and related molecules like ferulic acid and cimifugin, exert their effects by targeting these specific pathways.[6][7]

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory activity of Cimicifuga-derived compounds is strongly linked to their ability to suppress the activation of NF-κB and MAPK pathways in immune cells such as macrophages.

-

NF-κB Pathway: In resting cells, the transcription factor NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins.[8][9]

-

MAPK Pathway: The MAPK family includes three major kinases: p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). These are activated by phosphorylation in response to inflammatory signals and, in turn, phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes.[4][7]

Studies on compounds structurally related to this compound, such as cimifugin, have demonstrated a reduction in the phosphorylation of key proteins in both pathways, including IκBα, p65, ERK1/2, and p38, in LPS-stimulated macrophages.[7] This dual inhibition effectively shuts down the cellular machinery responsible for mounting a major inflammatory response.

Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.

Quantitative Data on Anti-inflammatory Properties

While specific quantitative data for this compound remains limited in publicly accessible literature, studies on other compounds isolated from Cimicifuga provide valuable insights into the potential potency of this class of molecules. The following table summarizes key findings for these related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Cimicifuga-derived Compounds

| Compound/Extract | Cell Line | Stimulant | Assay | Quantitative Result | Reference(s) |

|---|---|---|---|---|---|

| Cimicitaiwanin C | RAW 264.7 | LPS | NO Production | IC₅₀: 6.54 µM | [1] |

| Cimicitaiwanin B | RAW 264.7 | LPS | NO Production | IC₅₀: 8.37 µM | [1] |

| Cimicitaiwanin F | RAW 264.7 | LPS | NO Production | IC₅₀: 15.36 µM | [1] |

| Cimifugin | RAW 264.7 | LPS | IL-6, IL-1β Release | >80% inhibition at 25-100 mg/L | [7] |

| Cimifugin | RAW 264.7 | LPS | TNF-α Release | ~40% inhibition at 100 mg/L | [7] |

| C. racemosa Extract | RAW 264.7 | LPS | NO Production | Concentration-dependent inhibition | [10] |

| This compound, E, F | N/A | N/A | Collagenolytic Activity | Weaker inhibition than A, B, C |

| Cimicifugic Acid A, B | MDA-MB-453 | N/A | Cell Proliferation | IC₅₀ > 100 µM |[11] |

Note: IC₅₀ refers to the half maximal inhibitory concentration.

Experimental Protocols and Methodologies

The following sections detail standardized protocols used to evaluate the anti-inflammatory properties of natural compounds.

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay is a primary screening tool to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubating for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

The mixture is incubated for 15 minutes at room temperature.

-

The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.[12][13]

-

-

Cell Viability: A parallel plate is treated identically and subjected to an MTT or CCK-8 assay to ensure the observed NO reduction is not due to cytotoxicity.[14]

Caption: Experimental workflow for the in vitro NO inhibition assay.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This technique is used to quantify the expression and phosphorylation (activation) state of key proteins within the inflammatory signaling cascades.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured, plated, and treated with the test compound and LPS as described in section 4.1, typically for shorter incubation times (e.g., 30-60 minutes) optimal for observing protein phosphorylation.

-

Cell Lysis: Cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software.[7]

Caption: Standard workflow for Western Blot analysis of signaling proteins.

In Vivo Ovalbumin (OVA)-Induced Asthma Model

This animal model is used to evaluate the efficacy of a compound in a complex, multi-cellular inflammatory disease context, specifically allergic airway inflammation.

Methodology:

-

Animals: BALB/c mice are typically used for this model.

-

Sensitization: Mice are sensitized by intraperitoneal injections of Ovalbumin (OVA) emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).

-

Challenge: From a later day (e.g., day 21), the sensitized mice are challenged with an aerosolized OVA solution for a set period over several consecutive days to induce an asthmatic response.

-

Treatment: The test compound (e.g., this compound) is administered to the mice (e.g., via oral gavage) daily, starting before or during the challenge period. A control group receives a vehicle, and a positive control group may receive a known anti-inflammatory drug like dexamethasone.

-

Sample Collection: 24-48 hours after the final challenge, mice are euthanized.

-

Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with PBS to collect BALF. The fluid is centrifuged to separate the cells from the supernatant. Total and differential inflammatory cell counts (eosinophils, neutrophils) are performed on the cell pellet.

-

Cytokine Analysis: The BALF supernatant is analyzed by ELISA to measure levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13).[6]

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.

-

Conclusion and Future Directions

The available evidence strongly suggests that phenolic compounds derived from Cimicifuga species possess significant anti-inflammatory properties. The primary mechanism appears to be the potent and dual inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While quantitative data specifically characterizing the activity of this compound is currently scarce, its structural similarity to other active compounds within the same plant extract provides a strong rationale for its investigation as a potential anti-inflammatory agent.

Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound to perform rigorous in vitro and in vivo studies.

-

Quantitative Profiling: Determining the IC₅₀ values of this compound for the inhibition of key inflammatory mediators (NO, PGE₂) and cytokines (TNF-α, IL-6, IL-1β).

-

Mechanism Elucidation: Confirming its inhibitory effects on the phosphorylation of specific proteins within the NF-κB and MAPK pathways using techniques like Western blotting.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in various animal models of inflammatory diseases.

The comprehensive methodologies and mechanistic insights provided in this guide offer a solid framework for researchers to systematically explore and potentially validate the therapeutic utility of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aqueous Extract of Cimicifuga dahurica Reprogramming Macrophage Polarization by Activating TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 13. mdpi.com [mdpi.com]

- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

The Cytotoxic Potential of Cimicifugic Acids: A Focus on Cimicifugic Acid D and its Congeners Against Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the cytotoxic properties of compounds isolated from the Cimicifuga genus. However, specific research on the anticancer potential of Cimicifugic Acid D is notably limited. This guide provides a comprehensive overview of the cytotoxic potential of the broader class of cimicifugic acids and related compounds from Cimicifuga species, offering valuable insights that may be extrapolated to understand the potential of this compound. All data and pathways presented herein are based on studies of related molecules and extracts, and their direct applicability to this compound warrants dedicated investigation.

Introduction: The Therapeutic Promise of Cimicifuga Species

The genus Cimicifuga, commonly known as black cohosh, has a rich history in traditional medicine. Modern phytochemical investigations have unveiled a diverse array of bioactive compounds, including triterpene glycosides and phenylpropanoid esters such as cimicifugic acids.[1][2] These compounds have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and, notably, anticancer properties. This guide delves into the cytotoxic potential of cimicifugic acids and related compounds against various cancer cell lines, providing a foundational understanding for future research and drug development endeavors focused on this promising class of natural products.

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound are not available in the current body of scientific literature, studies on its close analogs—Cimicifugic Acids A, B, and G—and other compounds from Cimicifuga provide a preliminary understanding of their cytotoxic efficacy.

| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Cimicifugic Acid A, B, G | MDA-MB-453 (Breast) | > 100 µM | [3] |

| MCF7 (Breast) | > 100 µM | [3] | |

| Cimiside E | Gastric Cancer Cells | 14.58 µM (24h) | [4][5] |

| Ethyl Acetate Fraction (EAF) of C. foetida | HepG2 (Liver) | 21 µg/mL | [6] |

| R-HepG2 (Liver) | 43 µg/mL | [6] | |

| Normal Mouse Hepatocytes | 80 µg/mL | [6] |

Note: The high IC50 values for Cimicifugic Acids A, B, and G suggest weak cytotoxic activity in the tested breast cancer cell lines. In contrast, other compounds and extracts from Cimicifuga species demonstrate more potent cytotoxic effects.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of compounds derived from Cimicifuga is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle.

Apoptosis Induction

Studies on Cimicifugic Acid B and extracts of Cimicifuga foetida have revealed classic hallmarks of apoptosis, including:

-

Nuclear Condensation and DNA Fragmentation: A dose-dependent increase in these apoptotic features was observed in cervical cancer cells treated with Cimicifugic Acid B.[7]

-

Alteration of Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[6][7]

-

Caspase Activation: Activation of downstream effector caspases, such as Caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[6]

-

Mitochondrial Depolarization: Cimicifugic Acid B was found to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[7]

-

Reactive Oxygen Species (ROS) Generation: Treatment with Cimicifugic Acid B triggered a dose-dependent increase in intracellular ROS, which can be a potent inducer of apoptosis.[7]

Cell Cycle Arrest

Compounds from Cimicifuga have been shown to interfere with the normal progression of the cell cycle in cancer cells:

-

G0/G1 Phase Arrest: Cimicifugic Acid B and lower concentrations of C. foetida extract induced cell cycle arrest at the G0/G1 checkpoint.[6][7]

-

G2/M Phase Arrest: Higher concentrations of C. foetida extract and the compound Cimiside E triggered arrest at the G2/M phase.[4][5][6]

Signaling Pathways Modulated by Cimicifuga Compounds

The cytotoxic effects of cimicifugic acids and related compounds are orchestrated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound remain to be elucidated, research on its congeners provides valuable clues.

The Apoptotic Signaling Pathway

The induction of apoptosis by Cimicifuga compounds appears to involve the intrinsic (mitochondrial) pathway, characterized by the regulation of the Bcl-2 family of proteins and subsequent caspase activation.

Caption: Proposed apoptotic pathway induced by Cimicifuga compounds.

The Cell Cycle Regulation Pathway

The arrest of the cell cycle is a critical component of the anticancer activity of these compounds. This is often achieved by modulating the expression of key cell cycle regulatory proteins.

Caption: Simplified overview of cell cycle arrest by Cimicifuga compounds.

Experimental Protocols

Detailed experimental protocols for assays specifically utilizing this compound are not available. However, the following are generalized methodologies commonly employed in the assessment of the cytotoxic potential of natural compounds, based on the cited literature for related molecules.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and incubate with RNase A and Propidium Iodide (PI) for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: General experimental workflow for assessing cytotoxic potential.

Conclusion and Future Directions

The available evidence strongly suggests that compounds from the Cimicifuga genus possess significant cytotoxic potential against various cancer cells, primarily through the induction of apoptosis and cell cycle arrest. While direct data on this compound is currently lacking, the information gathered from its analogs and related extracts provides a compelling rationale for its investigation as a potential anticancer agent.

Future research should prioritize the isolation and purification of this compound to enable a thorough evaluation of its cytotoxic activity against a broad panel of cancer cell lines. Subsequent studies should aim to elucidate its specific molecular targets and the signaling pathways it modulates. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cimicifuga foetida extract inhibits proliferation of hepatocellular cells via induction of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of Cimicifugic Acid D

Abstract

Cimicifugic Acid D, a phenolic acid ester isolated from plants of the Cimicifuga genus, has garnered scientific interest for its diverse pharmacological activities. As a component of Cimicifugae Rhizoma, a traditional medicine used for its anti-inflammatory, analgesic, and antipyretic properties, understanding its specific mechanism of action is crucial for potential therapeutic applications.[1] This document provides a comprehensive technical overview of the current investigations into the mechanism of action of this compound, consolidating findings from in vitro and in vivo studies. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction to this compound

This compound is a hydroxycinnamic acid ester, specifically an ester of piscidic acid and caffeic acid.[2][3] It is one of several related compounds, including Cimicifugic Acids A, B, C, E, and F, isolated from the rhizomes of Cimicifuga species such as Cimicifuga racemosa.[4][5] These plants have a long history of use in traditional medicine, particularly for treating inflammatory conditions.[1][6] Modern research has sought to elucidate the molecular mechanisms behind the therapeutic effects of its constituent compounds. Investigations have revealed that this compound exhibits several biological activities, most notably vasoactive and anti-inflammatory potential.[2][7] This guide focuses on the molecular pathways and experimental evidence that define our current understanding of its mode of action.

Core Mechanisms of Action

Current research points to two primary mechanisms of action for this compound: modulation of calcium influx in vascular smooth muscle and potential involvement in anti-inflammatory signaling pathways.

Vasoactive Effects via Calcium Channel Modulation

The most directly evidenced mechanism for this compound is its role in vasorelaxation. Studies have demonstrated that it can induce a sustained, slowly developing relaxation of aortic strips that have been pre-contracted with norepinephrine (NE).[7][8][9] This effect is observed in preparations both with and without endothelium, suggesting a direct action on the vascular smooth muscle.

The core of this mechanism is the suppression of Ca2+ influx from the extracellular space.[7][8] While this compound does not affect the Ca2+-induced contracture in depolarized aortic strips (via high K+), it specifically inhibits the Ca2+-induced contraction that is enhanced by norepinephrine.[7][9] This indicates that this compound does not act as a general calcium channel blocker but rather interferes with the specific Ca2+ influx pathway potentiated by NE receptor activation.

Caption: Proposed mechanism of vasorelaxation by this compound.

Potential Anti-inflammatory Mechanisms

While direct studies on this compound's role in specific inflammatory pathways are limited, extensive research on Cimicifugae Rhizoma extracts, which contain this compound, provides strong indications of its potential action. The anti-inflammatory effects of the extracts are linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and modulation of the Nrf2 pathway.[10][11]

The NF-κB pathway is a central regulator of inflammation.[12] Its activation leads to the transcription of pro-inflammatory cytokines and enzymes like MMP-9.[10][11] Studies on Cimicifugae Rhizoma extract in an ovalbumin-induced asthma model showed a significant suppression of NF-κB phosphorylation.[11] Caffeic acid, a structural component of this compound, is also a known inhibitor of NF-κB activation.[13][14] This suggests that this compound likely contributes to the overall anti-inflammatory effect of the extract by targeting this pathway.

Caption: Proposed anti-inflammatory action via the NF-κB pathway.

Other Investigated Activities

-

Inhibition of Collagenolytic Activity: Cimicifugic acids, including D, have been shown to inhibit collagenolytic enzymes.[2] However, the inhibitory potency of this compound was found to be weaker than that of acids A, B, and C. This suggests that the entire molecular structure, particularly the nature of the benzyl tartaric acid moiety, is crucial for this activity.[2]

-

Antiproliferative and Cytotoxic Effects: While related compounds like Cimicifugic Acid B have demonstrated strong antiproliferative and cytotoxic potential against cervical cancer cells, specific data for this compound in this context is less defined.[15] Studies on polyphenols from Cimicifuga showed that Cimicifugic Acids A and B had very weak activity on breast cancer cell lines, with IC50 values greater than 100 µM.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited experimental investigations.

Table 1: Vasoactive Effects of this compound

| Parameter | Value/Observation | Cell/Tissue Model | Reference |

| Effective Concentration | 3x10⁻⁴ M | Rat Aortic Strips | [7][8][9] |

| Activity | Sustained, slowly developing relaxation | Norepinephrine-precontracted aortic strips | [7][8][9] |

| Mechanism | Inhibition of NE-enhanced Ca²⁺ influx | Rat Aortic Strips | [7][8] |

Table 2: Collagenolytic Activity of Cimicifugic Acids

| Compound | Inhibition Range | Concentration | Reference |

| Cimicifugic Acids A, B, C | 47-64% | 0.22-0.24 µM | [2] |

| This compound, E, F | 20-37% | 0.23-0.24 µM | [2] |

Note: Specific pharmacokinetic data for this compound was not available in the reviewed literature. Studies on related but structurally different compounds (triterpene glycosides) from Cimicifuga have been conducted but are not applicable here.[17]

Detailed Experimental Protocols

This section outlines the methodologies used in the key investigations to determine the mechanism of action of this compound.

Protocol for Vasoactivity Assay on Rat Aortic Strips

-

Tissue Preparation: Aortas are isolated from Wistar rats. The endothelium is either left intact or removed by gentle rubbing. The aortas are cut into helical strips.

-

Mounting: The aortic strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O₂ / 5% CO₂ mixture.

-

Contraction Induction: The strips are pre-contracted with a submaximal concentration of norepinephrine (NE), typically 10⁻⁶ M.

-

Compound Administration: Once a stable contraction is achieved, this compound (e.g., at 3x10⁻⁴ M) is added to the bath.

-

Data Recording: Changes in isometric tension are recorded over time to measure the extent and rate of relaxation.

-

Calcium Influx Study: To investigate the mechanism, muscle strips are incubated in a Ca²⁺-free solution with EGTA. Contraction is then induced by adding Ca²⁺ in the presence of NE. The inhibitory effect of this compound on this Ca²⁺-induced contraction is then measured.[7]

Caption: Experimental workflow for the vasoactivity assay.

Protocol for In Vitro Anti-inflammatory Assay (General)

This is a generalized protocol based on studies of Cimicifugae Rhizoma extract, which would be applicable for testing this compound.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or bronchial epithelial cells (e.g., BEAS-2B) are cultured in appropriate media.[1][18]

-

Cell Seeding: Cells are seeded into multi-well plates at a specified density (e.g., 1x10⁶ cells/well).[18]

-

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response (e.g., production of nitric oxide, cytokines).[1]

-

Treatment: Cells are co-treated with the inflammatory stimulus and various concentrations of the test compound (this compound).

-

Viability Assay: Cell viability is assessed using a method like the CCK-8 assay to rule out cytotoxicity.[18]

-

Analysis of Inflammatory Markers:

Conclusion and Future Directions

The available evidence strongly supports that this compound acts as a vasorelaxant by directly inhibiting norepinephrine-enhanced calcium influx in vascular smooth muscle cells.[7][8][9] Furthermore, based on its chemical structure and its presence in potent anti-inflammatory extracts of Cimicifugae Rhizoma, it is highly probable that this compound contributes to anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB.[11] Its activity as an inhibitor of collagenolytic enzymes, though moderate, adds another dimension to its potential therapeutic profile.[2]

For drug development professionals, this compound presents an interesting scaffold. Future research should focus on:

-

Direct Investigation of Anti-inflammatory Pathways: Conducting studies specifically with purified this compound to confirm its inhibitory effects on the NF-κB and MAPK pathways and to determine its IC50 values.

-

Pharmacokinetic Profiling: Performing detailed ADME (absorption, distribution, metabolism, and excretion) studies on this compound to understand its bioavailability and in vivo fate.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity for its molecular targets.

-

In Vivo Efficacy: Evaluating the efficacy of purified this compound in relevant animal models of hypertension and inflammatory diseases.

A thorough exploration of these areas will be critical in determining the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome PMID: 9853406 | MCE [medchemexpress.cn]

- 9. Vasoactive Effects of Cimicifugic Acids C and D, and Fukinolic Acid in Cimicifuga Rhizome [jstage.jst.go.jp]

- 10. Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 15. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Effect Components and Mechanisms of Action of Cimicifugae Rhizoma in the Treatment of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts from the rhizomes of Cimicifuga racemosa (black cohosh) have a long history of use for alleviating menopausal symptoms, leading to extensive investigation into their potential estrogenic activity. Among the diverse phytochemicals present, triterpenoid glycosides and phenolic compounds, including cimicifugic acids, have been the focus of much of this research. This technical guide provides an in-depth analysis of the in vitro estrogenic and anti-estrogenic activities of cimicifugic acid D and its related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The available scientific literature presents a complex and sometimes contradictory picture, with some compounds exhibiting weak estrogenic effects while others show anti-estrogenic or estrogen-independent activities.

Data Presentation: In Vitro Bioactivity of Cimicifuga Compounds

The following tables summarize the quantitative data from various in vitro studies on the effects of Cimicifuga racemosa extracts and their isolated constituents on cancer cell lines.

Table 1: Proliferative and Anti-Proliferative Effects on MCF-7 and MDA-MB-453 Breast Cancer Cells

| Compound/Extract | Cell Line | Assay | Concentration | Effect | IC50 | Reference |

| Fukinolic Acid | MCF-7 | Proliferation Assay | 5 x 10⁻⁸ M | 126% proliferation (vs. Estradiol at 120% at 10⁻¹⁰ M) | - | [1][2] |

| Cimicifugic Acid A, B, G | MDA-MB-453 | Proliferation Assay | >100 µM | Very weak activity | >100 µM | [3] |

| Fukinolic Acid | MDA-MB-453 | Proliferation Assay | >100 µM | Very weak activity | >100 µM | [3] |

| Isopropanolic Extract (iCR) | MCF-7 | WST-1 Assay | - | Dose-dependent growth inhibition | 54.1 ± 11.4 µg/ml | [4] |

| Ethanolic Extract | MCF-7 | WST-1 Assay | - | Dose-dependent growth inhibition | 80.6 ± 17.7 µg/ml | [4] |

| Isopropanolic Extract (iCR) | MDA-MB-231 | WST-1 Assay | - | Dose-dependent growth inhibition | 29.5 ± 3.0 µg/ml | [4] |

| Ethanolic Extract | MDA-MB-231 | WST-1 Assay | - | Dose-dependent growth inhibition | 58.6 ± 12.6 µg/ml | [4] |

| Triterpene Glycosides (TTG) | MCF-7 | WST-1 Assay | - | Growth inhibition | 59.3 µg/ml | [5] |

| Cinnamic Acid Esters (CAE) | MCF-7 | WST-1 Assay | - | Growth inhibition | 26.1 µg/ml | [5] |

| Actein | MDA-MB-453 | Coulter Counter | - | Growth inhibition | 4.5 µg/ml (6.7 µM) | [3] |

Table 2: Effects of Cimicifuga racemosa Extracts on Estrogen-Induced Activity

| Extract | Experimental System | Effect | Concentration | Reference |

| Ethanolic & Isopropanolic Extracts | MCF-7 Cell Proliferation | Antagonized estradiol-induced proliferation | >1 µg/ml | [6] |

| Ethanolic & Isopropanolic Extracts | Estradiol-inducible Yeast Assay | Suppressed gene expression | 100-1000 µg/ml | [6] |

| Ethanolic & Isopropanolic Extracts | Estrogen-inducible MVLN cells | Suppressed gene expression | 100-1000 µg/ml | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro estrogenic activity of compounds like this compound.

Cell Culture

The human breast adenocarcinoma cell line MCF-7 is a widely used model for in vitro estrogenic activity studies due to its expression of the estrogen receptor (ER). Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C. For estrogenic activity assays, cells are often cultured in a phenol red-free medium with charcoal-stripped FBS to eliminate exogenous estrogens.

Cell Proliferation Assays (MTT and WST-1)

These colorimetric assays are used to assess cell viability and proliferation.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., cimicifugic acids) or vehicle control.

-

Incubation: Cells are incubated for a specified period, typically 72 to 120 hours.

-

Reagent Addition:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

WST-1 Assay: WST-1 reagent is added to each well and incubated for 1-4 hours.

-

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1). The results are expressed as a percentage of the control.

Estrogen Receptor (ER) Binding Assay

This competitive binding assay determines the ability of a test compound to displace a radiolabeled estrogen from the estrogen receptor.

-

Preparation of Uterine Cytosol: Uterine tissue from immature or ovariectomized rats is homogenized in a buffer to prepare a cytosolic fraction containing estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.

-

Separation of Bound and Free Ligand: Unbound ligand is removed, often by dextran-coated charcoal adsorption.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated pathway.

-

Cell Transfection: Cells (e.g., HeLa or MCF-7) are transiently transfected with two plasmids:

-

An estrogen receptor expression vector (e.g., for ERα or ERβ).

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

-

-

Treatment: After transfection, cells are treated with various concentrations of the test compound or a control.

-

Cell Lysis: Cells are lysed to release the luciferase enzyme.

-

Luminometry: The luciferase substrate (e.g., luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures relevant to the assessment of estrogenic activity.

Caption: Classical estrogen receptor signaling pathway.

Caption: Workflow for a luciferase reporter gene assay.

Conclusion